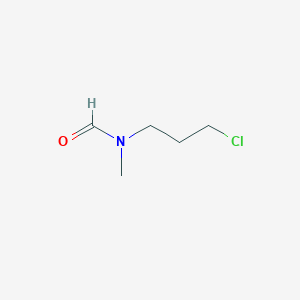
N-(3-Chloropropyl)-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloropropyl)-N-methylformamide: is an organic compound with the molecular formula C5H10ClNO It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a 3-chloropropyl group and the nitrogen atom is substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method for preparing N-(3-Chloropropyl)-N-methylformamide involves the direct alkylation of N-methylformamide with 1-chloro-3-propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Formylation: Another approach involves the formylation of N-(3-chloropropyl)-N-methylamine using formic acid or formic acid derivatives under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(3-Chloropropyl)-N-methylformamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield amines.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form N-methylformamide and 3-chloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Applications De Recherche Scientifique
Chemistry: N-(3-Chloropropyl)-N-methylformamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It can also be employed in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and resins. Its reactivity makes it valuable for creating functionalized materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Chloropropyl)-N-methylformamide involves its ability to act as an alkylating agent. The 3-chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular stress responses.
Molecular Targets and Pathways:
DNA Alkylation: The compound can alkylate guanine bases in DNA, leading to the formation of DNA adducts and potential mutagenesis.
Protein Modification: Alkylation of cysteine residues in proteins can alter their structure and function.
Enzyme Inhibition: By modifying active sites of enzymes, this compound can inhibit their catalytic activity.
Comparaison Avec Des Composés Similaires
N-(3-Chloropropyl)formamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylformamide: Lacks the 3-chloropropyl group, making it less reactive as an alkylating agent.
N-(3-Chloropropyl)-N-ethylformamide: Similar structure but with an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness: N-(3-Chloropropyl)-N-methylformamide is unique due to its specific combination of the 3-chloropropyl and methyl groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and research applications.
Propriétés
Numéro CAS |
4172-04-7 |
|---|---|
Formule moléculaire |
C5H10ClNO |
Poids moléculaire |
135.59 g/mol |
Nom IUPAC |
N-(3-chloropropyl)-N-methylformamide |
InChI |
InChI=1S/C5H10ClNO/c1-7(5-8)4-2-3-6/h5H,2-4H2,1H3 |
Clé InChI |
PSSHCDKLHDMLPC-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


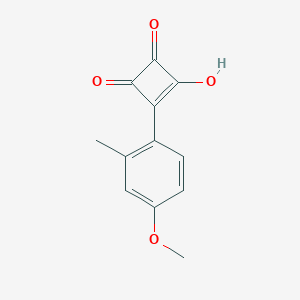
![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
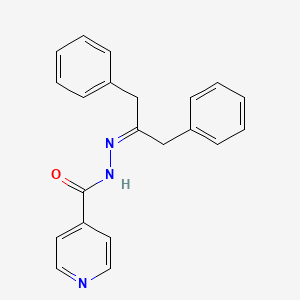
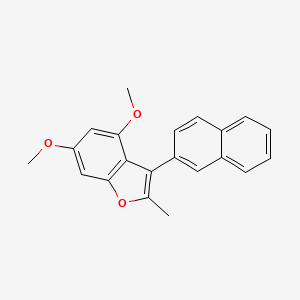
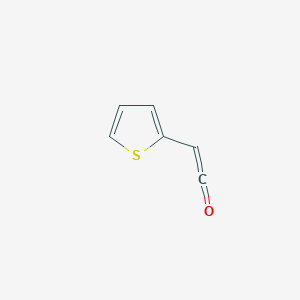

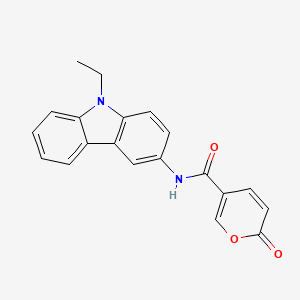
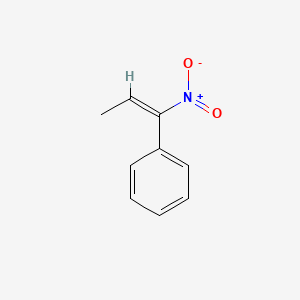
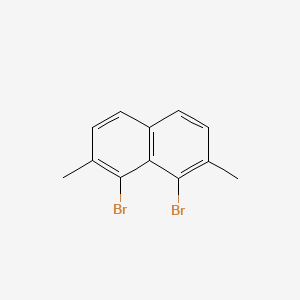

![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
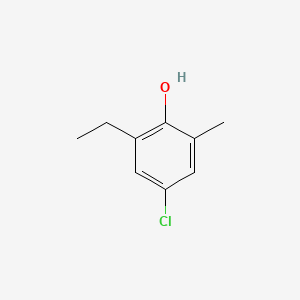
-lambda~5~-phosphane](/img/structure/B14172242.png)
